1-(4H-1,2,4-triazole-3-sulfonyl)piperazine
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Overview
Description
1-(4H-1,2,4-Triazole-3-sulfonyl)piperazine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a triazole ring fused with a sulfonyl group and a piperazine ring. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 1-(4H-1,2,4-triazole-3-sulfonyl)piperazine typically involves the reaction of 1,2,4-triazole-3-sulfonyl chloride with piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or acetonitrile at room temperature .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
1-(4H-1,2,4-Triazole-3-sulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the triazole ring or the sulfonyl group, leading to different products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4H-1,2,4-Triazole-3-sulfonyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 1-(4H-1,2,4-triazole-3-sulfonyl)piperazine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The sulfonyl group can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
1-(4H-1,2,4-Triazole-3-sulfonyl)piperazine can be compared with other triazole derivatives, such as:
1,2,3-Triazole derivatives: These compounds have a different arrangement of nitrogen atoms in the triazole ring and may exhibit different biological activities.
1,2,4-Triazole-3-thiol: This compound features a thiol group instead of a sulfonyl group, leading to different chemical reactivity and biological properties
The uniqueness of this compound lies in its specific combination of the triazole ring, sulfonyl group, and piperazine ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(1H-1,2,4-triazol-5-ylsulfonyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5O2S/c12-14(13,6-8-5-9-10-6)11-3-1-7-2-4-11/h5,7H,1-4H2,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZCXRUWBHIBHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=NC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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